Lignosulfonic acid, sodium salt, also known as sodium lignosulfonate, is a water-soluble polymer derived from lignin, a complex organic polymer found in the cell walls of plants. This compound is primarily obtained as a byproduct of the sulfite pulping process used in paper production. Lignosulfonic acid, sodium salt has a molecular formula of and an average molecular weight ranging from 52,000 to 54,000 g/mol. Its structure consists of a randomly branched polyelectrolyte with multiple sulfonate and carboxylic acid groups, which contribute to its solubility in water and its functionality as a dispersing agent .
The mechanism of action of lignosulfonate depends on the specific application. Here are some examples:
The specific mechanism needs to be investigated for each application.
The chemical reactivity of lignosulfonic acid, sodium salt is influenced by its sulfonation degree, which affects its solubility and surface activity. When exposed to acidic conditions, it can precipitate due to the protonation of its sulfonate groups. Various methods exist for determining the sulfonation degree, including elemental analysis and potentiometric titration. The compound can also interact with other substances in aqueous solutions, influencing their stability and behavior .
Lignosulfonic acid, sodium salt exhibits notable biological activities. It has demonstrated antiviral properties against human immunodeficiency virus and herpes simplex virus through mechanisms that inhibit viral entry into host cells. Additionally, it possesses antifungal activity, particularly against species of Candida, by disrupting cell membrane integrity . Its potential as an antimicrobial agent has garnered interest due to its natural origin and efficacy against various pathogens.
The primary method for synthesizing lignosulfonic acid, sodium salt involves the sulfite pulping process, where lignin is extracted from wood chips using sulfite chemicals. The resulting lignin is then subjected to sulfonation to produce lignosulfonates. Alternative methods include ultrafiltration techniques to isolate and purify the compound from spent pulping liquors . These processes vary based on the source of lignin (hardwood vs. softwood) and the specific conditions employed during extraction.
Lignosulfonic acid, sodium salt has a wide range of applications across various industries:
Research into the interactions of lignosulfonic acid, sodium salt with biological systems has revealed its multifaceted roles. It targets viral glycoproteins and host receptors, inhibiting viral entry effectively when used prior to exposure to viruses. Studies have shown that its molecular weight influences its antiviral efficacy, with higher molecular weights generally exhibiting greater activity . Furthermore, its interactions with fungal cell membranes suggest potential mechanisms for its antifungal properties.
Several compounds share structural or functional similarities with lignosulfonic acid, sodium salt. Here are some notable examples:
Compound Name | Description | Unique Features |
---|---|---|
Lignin | A complex polymer found in plant cell walls; precursor to lignosulfonates. | Lacks sulfonate groups; primarily structural role. |
Sodium humate | A sodium salt derived from humic substances; used in agriculture and water treatment. | Rich in organic matter; enhances soil fertility. |
Polyvinyl alcohol | A synthetic polymer used in adhesives and coatings. | Synthetic origin; lacks natural antimicrobial properties. |
Sodium alginate | A polysaccharide derived from algae; used as a thickener and stabilizer. | Forms gels; used extensively in food applications. |
Lignosulfonic acid, sodium salt is unique due to its natural origin from lignin and its specific antimicrobial properties combined with its utility across diverse industrial applications .
Lignosulfonic acid, sodium salt possesses the molecular formula C20H24Na2O10S2, which represents a complex polymeric structure derived from lignin through sulfite pulping processes [2] [3] [8]. The molecular weight of this compound is established at 534.5 grams per mole according to standardized chemical databases [8]. This formula encompasses twenty carbon atoms forming the aromatic backbone structure, twenty-four hydrogen atoms distributed across various functional groups, two sodium cations providing ionic character, ten oxygen atoms participating in multiple functional groups including hydroxyl and sulfonate moieties, and two sulfur atoms present as sulfonate groups [2] [25] [26].
The atomic structure reveals a phenylpropanoid-based polymeric backbone characteristic of lignin derivatives [7] [24]. The carbon framework consists primarily of aromatic rings derived from phenylpropane units, specifically guaiacyl and syringyl structural components that originate from the native lignin precursor [24]. The sodium atoms exist as cations (Na+) that electrostatically associate with the negatively charged sulfonate groups (-SO3-), creating the water-soluble character of this compound [21] [25].
Commercial preparations demonstrate considerable variation in molecular characteristics, with average weight-average molecular weight (Mw) reaching approximately 52,000 grams per mole and number-average molecular weight (Mn) around 7,000 grams per mole [5] [9] [14]. The sodium content typically constitutes eight percent by weight of the total molecular mass [5] [14]. Additional compositional elements include reducing sugars at four to seven percent by weight and various impurities resulting from the pulping process [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C20H24Na2O10S2 | [2] [3] [8] |
Molecular Weight (g/mol) | 534.5 | [8] |
Average Molecular Weight Mw (g/mol) | ~52,000 | [5] [9] [14] |
Average Molecular Weight Mn (g/mol) | ~7,000 | [5] [9] [14] |
Sodium Content (wt%) | 8 | [5] [14] |
Reducing Sugar Content (wt%) | 4-7 | [5] |
The structural architecture of lignosulfonic acid, sodium salt encompasses multiple functional groups that define its chemical behavior and applications [7] [17]. The primary functional groups include sulfonate moieties (-SO3Na), phenolic hydroxyl groups (-OH), methoxy groups (-OCH3), and carboxyl groups (-COOH) [7] [17]. These functional groups are distributed throughout the polymeric structure in an irregular pattern reflecting the heterogeneous nature of the parent lignin material [7].
Sulfonate groups represent the most significant functional modification introduced during the sulfite pulping process [18]. These groups are covalently attached to the aromatic rings, primarily at the alpha-carbon position of the propyl side chain, where electrophilic carbocations react with bisulfite ions [18]. The sulfonation reaction follows the mechanism: R-O-R' + H+ → R+ + R'OH, followed by R+ + HSO3- → R-SO3H [18]. The resulting sulfonate groups provide the compound with its anionic polyelectrolyte character and water solubility [21].
Phenolic hydroxyl groups remain from the original lignin structure and contribute to the compound's reactivity and antioxidant properties [17]. These groups are present on aromatic rings and their content varies based on the botanical source and processing conditions [17]. Quantification of phenolic hydroxyl groups has been achieved through ultraviolet spectroscopy methods, where ionization spectra in alkaline solutions demonstrate characteristic absorption shifts [17].
Methoxy groups (-OCH3) are attached to aromatic rings and represent structural elements inherited from the native lignin [12] [24]. The content of methoxy groups depends on the monomer composition of the original lignin, with hardwood-derived lignosulfonates typically containing higher methoxy content due to the prevalence of syringyl units [24]. Advanced analytical techniques including headspace-isotope dilution gas chromatography-mass spectrometry have been developed for precise quantification of methoxy groups in lignin derivatives [12].
Functional Group | Description | Relative Abundance |
---|---|---|
Sulfonate Groups (-SO3Na) | Primary functional groups providing water solubility and anionic character | High |
Phenolic Hydroxyl Groups (-OH) | Present on aromatic rings; contribute to reactivity and antioxidant properties | Medium |
Methoxy Groups (-OCH3) | Attached to aromatic rings; more abundant in hardwood-derived materials | High |
Carboxyl Groups (-COOH) | Present in smaller quantities; contribute to acidity and reactivity | Low to Medium |
Aliphatic Hydroxyl Groups (-OH) | Present on side chains; contribute to hydrogen bonding | Medium |
Carbonyl Groups (C=O) | Result from oxidation during processing | Low |
The structural linkages within lignosulfonic acid, sodium salt reflect modifications from the original lignin polymer through chemical processing [20] [22]. The most common linkage in native lignin, the β-O-4 (beta-aryl ether) bond, undergoes partial cleavage during sulfite pulping, resulting in reduced abundance compared to the parent material [20] [27]. Alpha-aryl ether linkages (α-O-4) demonstrate high susceptibility to cleavage during pulping conditions [23]. Carbon-carbon bonds, particularly 5-5 biphenyl linkages, exhibit resistance to chemical degradation and remain abundant in the processed material [23].
Linkage Type | Description | Abundance in Sodium Lignosulfonate |
---|---|---|
β-O-4 (beta-aryl ether) | Most common linkage in native lignin; partially cleaved during sulfite pulping | Medium (reduced compared to native lignin) |
α-O-4 (alpha-aryl ether) | Aryl ether bond at alpha position; susceptible to cleavage during pulping | Low (highly susceptible to cleavage) |
5-5 (biphenyl) | Carbon-carbon bond between position 5 of aromatic rings; resistant to degradation | High (resistant to pulping conditions) |
β-5 (phenylcoumaran) | Linkage between beta carbon and position 5 of another aromatic unit | Medium |
β-β (resinol) | Linkage between beta carbons of two phenylpropane units | Low to Medium |
4-O-5 (diphenyl ether) | Ether linkage between position 4 and 5 of different aromatic units | Low |
Lignosulfonic acid, sodium salt exhibits pronounced polymeric characteristics with extreme polydispersity arising from the random fragmentation processes during sulfite pulping [11] [21]. The polydispersity index, calculated as the ratio of weight-average to number-average molecular weight (Mw/Mn), reaches approximately 7.4, indicating a broad molecular weight distribution [9] [11]. This wide distribution spans from less than 1,000 grams per mole to more than 50,000 grams per mole, reflecting the heterogeneous nature of the starting lignin material and the non-selective chemical modifications during processing [11] [21].
The molecular weight distribution characteristics demonstrate significant variation based on the botanical origin of the source material [11]. Hardwood-derived lignosulfonates consistently exhibit lower molecular weight distributions compared to softwood-derived materials [11]. This difference results from compositional variations between hardwood and softwood lignins, particularly the relative proportions of guaiacyl and syringyl structural units [11] [24].
The polymeric structure displays moderate branching with cross-linking points that contribute to the three-dimensional network architecture [22]. The degree of branching influences solution properties, including viscosity and aggregation behavior [10]. Higher molecular weight fractions demonstrate stronger hydrophobic interactions in aqueous solution, resulting in slower adsorption rates and increased film thickness when used in surface applications [10].
Structural heterogeneity represents a defining characteristic of lignosulfonic acid, sodium salt, with functional group distribution varying across different molecular weight fractions [16]. Advanced analytical methods combining size-exclusion chromatography with Fourier-transform infrared spectroscopy have revealed that functional group content differs significantly among fractions of different molecular weights [16]. Lower molecular weight fractions typically contain higher ratios of aromatic to aliphatic hydroxyl groups, indicating preferential cleavage of phenolic ether bonds during depolymerization [16].
Characteristic | Description |
---|---|
Polydispersity | Wide molecular weight distribution (PDI ~7.4) due to random fragmentation during pulping |
Branching Degree | Moderately branched structure with cross-linking points |
Structural Heterogeneity | Highly heterogeneous structure with variable functional group distribution |
Molecular Conformation | Random coil in solution; more extended conformation due to charge repulsion |
Aggregation Behavior | Forms aggregates in solution through hydrophobic interactions and hydrogen bonding |
Charge Density | High anionic charge density due to sulfonate groups; affected by pH and ionic strength |
The molecular conformation in aqueous solution adopts a random coil configuration with extended conformations resulting from electrostatic repulsion between anionic sulfonate groups [10] [21]. This extended conformation contributes to the compound's effectiveness as a dispersant and its ability to stabilize colloidal systems [21]. The charge density depends on pH and ionic strength, with higher pH values promoting greater charge expansion and enhanced dispersion properties [21].
Aggregation behavior in solution involves complex interactions between hydrophobic aromatic regions and hydrophilic sulfonate groups [10]. The balance between these opposing forces determines solution properties and application performance [10]. Studies using dynamic light scattering have revealed "slow mode" peaks attributed to Coulomb interactions within the polymeric structure, which can be suppressed in high salt concentration environments [10].
Molecular Weight Parameter | Value | Source |
---|---|---|
Number Average (Mn) | ~7,000 g/mol | [5] [9] [14] |
Weight Average (Mw) | ~52,000 g/mol | [5] [9] [14] |
Polydispersity Index (PDI) | ~7.4 (Mw/Mn) | Calculated |
Typical Range | 1,000-50,000 g/mol | [11] [21] |
Commercial Grade Range | 200-500 g/mol (simplified formula) | [4] [26] |
Comparative analysis of lignosulfonic acid, sodium salt with other lignosulfonate derivatives reveals significant differences in structural characteristics and functional properties [13] [27]. The primary distinguishing factor lies in the nature of the associated cation, which profoundly influences solubility, reactivity, and application performance [13].
Calcium lignosulfonate, the most common alternative form, contains calcium cations (Ca2+) rather than sodium cations (Na+) [13]. This substitution results in reduced water solubility compared to the sodium salt form, as calcium salts generally exhibit lower solubility than corresponding sodium salts [13]. The pH characteristics also differ, with calcium lignosulfonate demonstrating more acidic behavior (pH 3-5) compared to the more neutral range (pH 4-7) of sodium lignosulfonate [13].
Viscosity properties show marked differences between sodium and calcium forms [13]. Sodium lignosulfonate typically exhibits lower viscosity in aqueous solutions, contributing to superior dispersing and emulsifying properties [13]. This characteristic makes sodium lignosulfonate particularly suitable for applications requiring enhanced fluidity and particle dispersion, such as concrete admixtures and drilling fluids [13].
The binding and complexing abilities vary between different lignosulfonate salts due to the influence of the associated cations [13]. Calcium lignosulfonate demonstrates enhanced binding properties in certain applications where the presence of calcium ions provides additional benefits, such as in fertilizer formulations or soil amendment applications [13]. The divalent calcium cation can form stronger ionic interactions compared to the monovalent sodium cation [13].
Property | Sodium Lignosulfonate | Calcium Lignosulfonate |
---|---|---|
Primary Cation | Na+ | Ca2+ |
Water Solubility | Highly soluble | Less soluble |
pH Range | 4-7 | 3-5 |
Molecular Weight Range (g/mol) | 1,000-50,000 | Similar range |
Viscosity | Lower | Higher |
Dispersing Properties | Excellent | Good but lower |
Binding Ability | Good electrostatic | Enhanced due to Ca2+ |
Environmental Mobility | Higher | Lower |
Structural characterization through ion-exchange studies has provided insights into the comparative properties of different lignosulfonate forms [27]. Conversion of sodium lignosulfonate to lignosulfonic acid through ion exchange results in increased apparent molecular weight due to enhanced aggregation through hydrogen bonding [27]. The acid form demonstrates higher glass transition temperature compared to the sodium salt, reflecting stronger intermolecular interactions [27].
Nuclear magnetic resonance spectroscopy analysis reveals that lignosulfonates retain more native lignin structural features compared to kraft lignin derivatives [27]. Lignosulfonic acid, sodium salt contains substantially more β-O-4 linkages and exhibits less aromatic hydroxyl content compared to kraft lignins, indicating gentler processing conditions during sulfite pulping [27]. This preservation of native structural elements contributes to the unique properties of lignosulfonates compared to other technical lignins [27].
The environmental fate and behavior of different lignosulfonate salts depend significantly on the nature of the associated cation [13]. Sodium lignosulfonate demonstrates higher environmental mobility due to its greater water solubility, while calcium lignosulfonate shows reduced mobility and potential for different interactions with soil components [13]. These differences have implications for environmental applications and disposal considerations [13].
Lignosulfonic acid sodium salt exhibits exceptional water solubility characteristics, fundamentally attributed to its abundant sulfonate functional groups and polyelectrolyte nature. The compound demonstrates complete dissolution in water with solubility values exceeding 500 g/L at 25°C [2] [3], reaching approximately 600 g/L at 20°C under standard conditions [3]. This remarkable aqueous solubility stems from the strong hydrophilic interactions between the anionic sulfonate groups and water molecules, creating extensive hydrogen bonding networks that facilitate dissolution [4] [5].
The dissolution behavior exhibits distinctive characteristics across different solvent systems. While maintaining excellent solubility in water across the entire pH range from 1 to 13 [5], the compound demonstrates complete insolubility in organic solvents including ethanol, acetone, and other common organic media [6] [7]. This selective solubility pattern reflects the dominant ionic character imparted by the sulfonate functionalities, which creates unfavorable interactions with hydrophobic solvent environments [5].
Table 1: Solubility Parameters of Lignosulfonic Acid Sodium Salt
Solvent/Medium | Solubility (g/L) | pH of 1% solution | Comments |
---|---|---|---|
Water (25°C) | >500 | 7.0-13.0 | Highly water-soluble due to sulfonate groups |
Water (20°C) | ~600 | 7.0-13.0 | Complete dissolution in water |
Hard water | Soluble | Variable | Maintains solubility in hard water conditions |
Ethanol | Insoluble | N/A | Hydrophobic interactions prevent dissolution |
Acetone | Insoluble | N/A | Hydrophobic interactions prevent dissolution |
Organic solvents (general) | Insoluble | N/A | Generally insoluble due to anionic nature |
Saline solutions | Highly soluble | Variable | Enhanced solubility with ionic strength |
pH 1-13 range | Soluble | Variable | Stable across wide pH range |
The dissolution kinetics demonstrate concentration-dependent behavior, with dilute solutions exhibiting rapid dissolution while concentrated solutions may require extended mixing times due to viscosity increases [2]. The presence of electrolytes generally enhances solubility through charge screening effects, which reduce intermolecular electrostatic repulsions and promote more compact molecular conformations [8] [9].
Lignosulfonic acid sodium salt functions as a moderate surface-active agent, though its interfacial behavior differs significantly from conventional surfactants due to its polymeric nature and complex molecular architecture [10] [11]. The compound exhibits limited ability to reduce surface tension of water, with interfacial tension values against kerosene ranging from 8 to 14 dynes/cm depending on concentration and equilibration time [11]. This moderate surface activity results from the amphiphilic character created by hydrophobic aromatic rings balanced against hydrophilic sulfonate and hydroxyl groups [10] [12].
The interfacial phenomena demonstrate distinctive time-dependent characteristics. Initial interfacial tension measurements show higher values that decrease significantly upon interface aging, with equilibration periods of 2 hours or more required to achieve stable values [11]. This behavior indicates slow adsorption kinetics at oil-water interfaces, attributed to the large molecular size and complex conformational rearrangements necessary for optimal interfacial orientation [11].
Table 2: Surface Activity and Interfacial Phenomena
Property | Value/Description | Temperature Effect |
---|---|---|
Surface tension reduction | Moderate reduction in aqueous solutions | Stable at elevated temperatures |
Critical aggregation concentration | Higher than conventional surfactants | Increases with temperature |
Interfacial tension (oil-water) | 8-14 dynes/cm (vs kerosene) | Time-dependent equilibration |
Contact angle behavior | Large contact angle, hydrophobic effects | Temperature-dependent orientation |
Adsorption at interfaces | Significant adsorption, slow kinetics | Enhanced at higher temperatures |
Film formation capability | Semi-rigid, mechanically stable films | Improved thermal stability |
Electrokinetic charge effect | High zeta potential maintenance | Maintained at high temperatures |
The adsorption behavior at interfaces creates semi-rigid films with exceptional mechanical stability [11]. These interfacial films grow stronger with aging and provide considerable resistance to mechanical disruption, contributing to emulsion stability in systems where lignosulfonic acid sodium salt serves as an emulsifier [11]. The electrokinetic properties at interfaces generate high zeta potentials, significantly exceeding those of conventional surfactants due to the polyelectrolyte nature and multiple charged sites per molecule [11].
The rheological characteristics of lignosulfonic acid sodium salt solutions exhibit concentration-dependent transitions from Newtonian to non-Newtonian behavior, reflecting progressive molecular association and network formation [13]. At low concentrations below 1%, solutions demonstrate near-Newtonian behavior with viscosities comparable to water [11]. As concentration increases beyond 4%, pronounced shear-thinning behavior emerges, characterized by decreasing apparent viscosity with increasing shear rate [14] [13].
The viscosity profile shows three distinct regimes: dilute solutions (0.1-4%) with minimal intermolecular association, semi-dilute solutions (4-30%) exhibiting moderate association effects, and concentrated solutions (>30%) displaying sharp viscosity increases due to extensive molecular networks [11]. At concentrations approaching 40%, viscosity can exceed 4000 centipoise, indicating the formation of gel-like structures [11].
Table 3: Rheological Properties of Lignosulfonic Acid Sodium Salt
Concentration (w/w%) | Viscosity Behavior | Viscosity Range (cp) | Flow Index (n) | Association Effects |
---|---|---|---|---|
0.1-1.0 | Low viscosity, Newtonian | 1-5 | ≈1.0 | Minimal association |
1.0-4.0 | Slight non-Newtonian behavior | 5-20 | 0.9-1.0 | Beginning of association |
4.0-10.0 | Shear-thinning behavior | 20-100 | 0.7-0.9 | Moderate molecular association |
10.0-30.0 | Pronounced shear-thinning | 100-1000 | 0.5-0.7 | Significant association |
30.0-40.0 | Sharp viscosity increase | 1000-4000 | 0.3-0.5 | Strong intermolecular networks |
>40.0 | Highly viscous, gel-like | >4000 | <0.3 | Extensive aggregation |
The shear-thinning behavior follows power-law models with flow indices ranging from near unity at low concentrations to values below 0.3 in highly concentrated systems [14] [13]. Temperature effects generally reduce viscosity, though the polyelectrolyte maintains its rheological characteristics across a broad temperature range, making it suitable for high-temperature applications [13] [15].
Lignosulfonic acid sodium salt demonstrates excellent thermal stability with a complex multi-stage decomposition profile extending from 150°C to over 600°C [16] [17] [18]. The thermal degradation follows distinct pathways, beginning with dehydration and progressing through sulfonate group decomposition, main chain fragmentation, and final carbonization [19] [20].
The initial decomposition stage occurs between 150-200°C, involving primarily water loss and accounting for 5-10% mass reduction [17] [19]. This stage represents dehydration of bound water molecules and initial structural rearrangements rather than chemical bond breaking [16]. The onset temperature for significant decomposition typically ranges from 165-175°C, with variation depending on heating rate and atmospheric conditions [17] [21].
Table 4: Thermal Stability and Decomposition Pathways
Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Products Evolved |
---|---|---|---|
25-150 | 0-5 | Water loss/dehydration | H₂O vapor |
150-200 | 5-10 | Initial decomposition onset | H₂O, trace SO₂ |
200-280 | 20-30 | Sulfonate group degradation | SO₂, H₂O, organic volatiles |
280-400 | 40-60 | Main chain decomposition | SO₂, CO, aromatic compounds |
400-600 | 10-20 | Secondary decomposition | CO₂, residual organics |
>600 | Residual char | Final carbonization | Inorganic residue |
The major decomposition phase occurs between 200-400°C, characterized by sulfonate group degradation and aromatic ring fragmentation [19] [20]. Sulfur dioxide represents the predominant volatile product in this temperature range, accompanied by water vapor and various organic compounds including carbon monoxide and aromatic fragments [19] [22]. The cation type significantly influences decomposition behavior, with sodium lignosulfonate showing enhanced thermal stability compared to the free acid form [19] [20].
Lignosulfonic acid sodium salt functions as a strong anionic polyelectrolyte with high equivalent conductance values ranging from 80-110 Ω⁻¹m²eq⁻¹ at 25°C [9]. The electrolytic behavior reflects extensive dissociation of sulfonate groups, creating highly charged macromolecules with multiple anionic sites distributed along the polymer backbone [9] [23].
The degree of dissociation exceeds 90% in aqueous solutions, indicating that sulfonate groups behave as strong acid functionalities with minimal association with sodium counterions [9]. This high ionization efficiency contributes to the excellent electrical conductivity and explains the compound's effectiveness as a dispersing agent in various industrial applications [23] [9].
Table 5: Electrolytic Behavior as Anionic Polyelectrolyte
Parameter | Value/Range | Temperature Effect | Mechanism |
---|---|---|---|
Equivalent conductance (25°C) | 80-110 Ω⁻¹m²eq⁻¹ | Increases with temperature | Polyelectrolyte behavior |
Degree of dissociation | High (>90%) | Slight decrease at high T | Strong acid dissociation |
Charge density | High anionic charge | Maintained at high T | Multiple sulfonate groups |
Counterion binding | Low Na⁺ binding | Decreases with temperature | Weak electrostatic interaction |
Ionic strength effect | Decreases with [salt] | Enhanced at high T | Charge screening effect |
pH dependence | Stable pH 4-10 | Stable across range | Buffering capacity |
Salt tolerance | Excellent in brine | Improved at high T | Polyelectrolyte stability |
The charge density remains exceptionally high due to the presence of multiple sulfonate groups per molecule, creating strong electrostatic interactions with cationic species [8] [23]. Counterion binding with sodium ions is relatively weak, allowing for facile ion exchange and enhanced mobility in solution [9]. The polyelectrolyte demonstrates remarkable salt tolerance, maintaining functionality even in saturated brine solutions when alkaline conditions are maintained [11].
The acid-base behavior of lignosulfonic acid sodium salt involves multiple ionizable groups including sulfonate, carboxyl, and phenolic hydroxyl functionalities, each exhibiting distinct pKa values and pH-dependent ionization patterns [24] [23]. The sulfonate groups, being derivatives of strong sulfonic acids, remain fully ionized across the entire pH range from 1 to 13, providing the primary source of anionic charge [25] [23].
Carboxylic acid groups present in the structure exhibit pKa values typically ranging from 3 to 5, contributing additional negative charge at neutral and alkaline pH values [26]. Phenolic hydroxyl groups, with pKa values generally above 9, become ionized only under strongly alkaline conditions, further enhancing the anionic character at high pH [23] [26].
Table 6: pH Sensitivity and Acid-Base Equilibria
pH Range | Ionization State | Solubility | Surface Activity | Stability | Functional Groups |
---|---|---|---|---|---|
1.0-3.0 | Partially ionized | Good | Reduced | Stable | SO₃H, COOH protonated |
3.0-5.0 | Mostly ionized | Very good | Moderate | Stable | SO₃⁻, COOH mixed |
5.0-7.0 | Fully ionized sulfonate | Excellent | Good | Very stable | SO₃⁻, COO⁻ partial |
7.0-9.0 | Optimal ionization | Excellent | Optimal | Very stable | SO₃⁻, COO⁻ mixed |
9.0-11.0 | Enhanced phenolic ionization | Excellent | Enhanced | Very stable | SO₃⁻, COO⁻, PhO⁻ |
11.0-13.0 | Maximum ionization | Excellent | Maximum | Stable | All groups ionized |
The pH of 1% aqueous solutions typically ranges from 7.0 to 13.0, reflecting the alkaline nature imparted by sodium hydroxide used in the neutralization process during manufacture [27]. The compound demonstrates excellent buffering capacity, particularly in the pH range of 4-10, due to the presence of multiple ionizable groups with different pKa values [23]. This buffering effect contributes to pH stability in formulated systems and enhances performance consistency across varying environmental conditions.
Lignosulfonic acid sodium salt exhibits exceptionally broad molecular weight distributions, with reported ranges spanning from 1,000 to 140,000 Daltons depending on the wood source, processing conditions, and purification methods [28] [29] [30]. Commercial samples typically demonstrate bimodal or multimodal distributions, reflecting the heterogeneous nature of the lignin precursor and the random sulfonation process during sulfite pulping [4] [31].
High-quality commercial grades, such as those supplied by Sigma-Aldrich, show number-average molecular weights (Mn) of approximately 7,000 Da and weight-average molecular weights (Mw) of approximately 52,000 Da, resulting in polydispersity indices (Mw/Mn) of approximately 7.4 [6] [31] [32]. This high polydispersity is characteristic of natural polymer derivatives and significantly influences solution properties and application performance [29].
Table 7: Molecular Weight Distribution Parameters
Source/Type | Mn (Da) | Mw (Da) | Polydispersity |
---|---|---|---|
Commercial grade (Sigma-Aldrich) | ~7,000 | ~52,000 | High (Mw/Mn ≈ 7.4) |
Softwood lignosulfonates | 1,500-25,000 | 10,000-140,000 | Very high |
Hardwood lignosulfonates | 1,000-15,000 | 5,000-50,000 | High |
Industrial technical grade | 2,000-10,000 | 10,000-50,000 | High |
Purified fractions | 2,500-52,000 | 18,000-52,000 | Moderate to high |
General range (literature) | 1,000-140,000 | 1,000-140,000 | Very broad distribution |
Softwood-derived lignosulfonates generally exhibit higher molecular weights compared to hardwood sources, with the upper range extending to 140,000 Da [28] [29]. This difference arises from structural variations in the parent lignin, with softwood lignin containing more guaiacyl units that form more stable linkages during sulfonation [4]. Hardwood lignosulfonates, containing higher proportions of syringyl units, typically show lower molecular weights with ranges of 1,000-50,000 Da [28].
Irritant